molecular formula C20H19ClNO3P B5155269 N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline

N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline

Cat. No.: B5155269
M. Wt: 387.8 g/mol
InChI Key: GRQNXYUWEFJJRR-UHFFFAOYSA-N
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Description

N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline is an organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphoryl group bonded to two 3-methylphenoxy groups and a 4-chloroaniline moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline include other organophosphorus compounds with similar structures, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQNXYUWEFJJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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